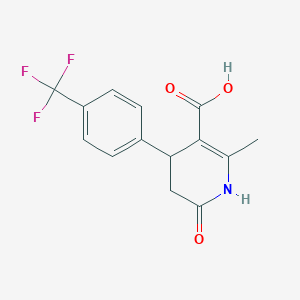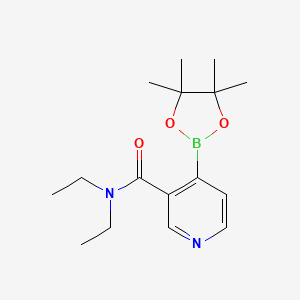
2-(Methylcarbamoyl)phenylboronsäure
Übersicht
Beschreibung
2-(Methylcarbamoyl)phenylboronic Acid is a chemical compound with the molecular formula C8H10BNO3 . It has a molecular weight of 178.98 . It is commonly used in organic synthesis .
Synthesis Analysis
The synthesis of boronic acids like 2-(Methylcarbamoyl)phenylboronic Acid often involves the use of phenylmagnesium bromide and trimethyl borate to form an ester, which is then hydrolyzed to the product . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters is also reported .Molecular Structure Analysis
The molecular structure of 2-(Methylcarbamoyl)phenylboronic Acid consists of a boron atom bonded to an oxygen atom and a phenyl ring . The boron atom is also bonded to a methylcarbamoyl group .Chemical Reactions Analysis
Boronic acids, including 2-(Methylcarbamoyl)phenylboronic Acid, are known to participate in various chemical reactions. They are often used in Suzuki-Miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions .Wissenschaftliche Forschungsanwendungen
Anreicherung von Molekülen mit cis-Diol
Phenylboronsäure (PBA)-Derivate, einschließlich 2-(Methylcarbamoyl)phenylboronsäure, bilden bekanntermaßen reversible Komplexe mit Polyolen, einschließlich Zuckern . Diese einzigartige Chemie hat viele nützliche molekulare Grundlagen für analytische Anwendungen geschaffen . Beispielsweise wurden PBA-funktionalisierte Polymere zur Anreicherung von Molekülen mit cis-Diol verwendet . Diese Polymere weisen eine sehr hohe Selektivität gegenüber Molekülen mit cis-Diol auf .
Sensing und Imaging
Die pH-steuerbare Capture/Release-Funktion von PBA ermöglicht die Entwicklung von pH-reaktiven Materialien, die in der Sensorik und Bildgebung weit verbreitet sind . So können beispielsweise fluoreszierende BAM-Nanopartikel zur Sensorik und Bildgebung hergestellt werden .
Diagnostische Anwendungen
Die einzigartige Chemie von PBA-Derivaten wurde auch in diagnostischen Anwendungen eingesetzt . Die Interaktion mit Sialinsäure, einer neuen Klasse von molekularen Zielstrukturen, steht im Fokus aktueller Forschungsbemühungen .
Arzneimittelverabreichung
PBA-basierte Strategien wurden für Anwendungen in der Arzneimittelverabreichung entwickelt . Die pH-reaktive Natur von PBA-Derivaten ermöglicht die kontrollierte Freisetzung von Medikamenten, wodurch sie für die Entwicklung von Medikamentenfreisetzungssystemen geeignet sind .
Trennungstechniken
Die Fähigkeit von PBA-Derivaten, selektiv an Moleküle mit cis-Diol zu binden, wurde in Trennungstechniken genutzt . Beispielsweise wurden BAMs zur selektiven Anreicherung von Nukleosiden oder Katecholen in realen Proben verwendet, um die Empfindlichkeit und Genauigkeit der Detektion von Zielmolekülen zu verbessern .
Katalyse
PBA-Derivate wurden als Reagenzien in verschiedenen katalytischen Reaktionen eingesetzt . Sie wurden beispielsweise in Rhodium-katalysierten intramolekularen Aminierungen, Pd-katalysierten direkten Arylierungen und Mizoroki-Heck- sowie Suzuki-Miyaura-Kupplungsreaktionen eingesetzt, die durch Palladium-Nanopartikel katalysiert werden .
Wirkmechanismus
Target of Action
2-(Methylcarbamoyl)phenylboronic Acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the palladium (II) complexes involved in the SM coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron reagents, such as 2-(Methylcarbamoyl)phenylboronic Acid, are transferred from boron to palladium . This is a key step in the SM coupling reaction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the SM coupling reaction . This reaction allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the creation of a variety of complex organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its properties have been tailored for application under specific SM coupling conditions .
Result of Action
The result of the action of 2-(Methylcarbamoyl)phenylboronic Acid is the formation of carbon–carbon bonds via the SM coupling reaction . This leads to the synthesis of a wide range of organic compounds .
Action Environment
The action of 2-(Methylcarbamoyl)phenylboronic Acid is influenced by several environmental factors. The compound is generally environmentally benign , and its action is facilitated by mild and functional group tolerant reaction conditions . .
Safety and Hazards
Zukünftige Richtungen
Boronic acids, including 2-(Methylcarbamoyl)phenylboronic Acid, are increasingly being used in diverse areas of research . They are particularly valuable in organic synthesis and are being explored for various applications, from biological labeling and protein manipulation to the development of therapeutics .
Eigenschaften
IUPAC Name |
[2-(methylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO3/c1-10-8(11)6-4-2-3-5-7(6)9(12)13/h2-5,12-13H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWDCOSDMJAMOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(=O)NC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591171 | |
| Record name | [2-(Methylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874459-85-5 | |
| Record name | B-[2-[(Methylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874459-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Methylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




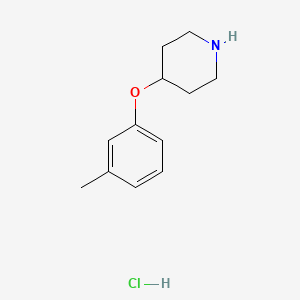
![2-(4-Cyano-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1602462.png)
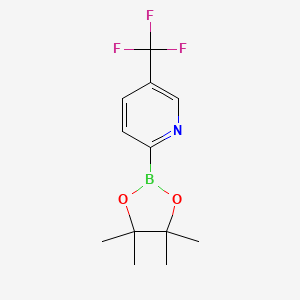

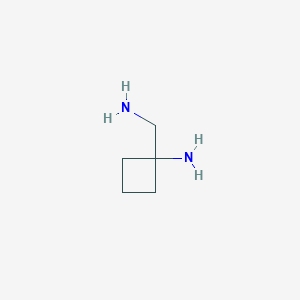

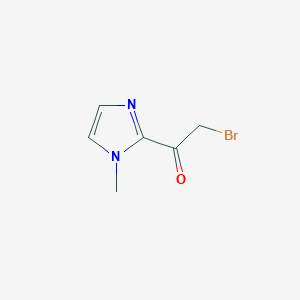

![1-[2-Methyl-1-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B1602472.png)
![Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-](/img/structure/B1602474.png)

